molecular formula C12H14N4O3 B2384027 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400079-10-9

2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2384027
CAS No.: 400079-10-9
M. Wt: 262.269
InChI Key: SMZLRUIMHUOFKQ-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a synthetic chemical compound featuring a nicotinate core linked to a 1,2,4-triazole heterocycle. This structure places it in a class of chemicals known for a wide spectrum of significant biological activities. Researchers are interested in this compound and its analogues for potential applications in herbicide discovery and pharmaceutical development . Compounds containing the 1,2,4-triazole nucleus have been extensively studied and demonstrated diverse pharmacological properties, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory activities . The specific substitution pattern on the triazole ring is critical for its biological activity and research applications . This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

2-ethoxyethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-2-18-5-6-19-12(17)10-3-4-11(14-7-10)16-9-13-8-15-16/h3-4,7-9H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZLRUIMHUOFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CN=C(C=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nicotinate moiety may interact with nicotinic acetylcholine receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Features Key Differences from Target Compound Hypothesized Implications Reference
This compound (Target) Pyridine-3-carboxylate ester, 6-position 1,2,4-triazole, 2-ethoxyethyl ester Baseline Potential antifungal activity; enhanced solubility due to ethoxyethyl group
2-(2,4-Fluorophenyl)-6-chloro ethyl nicotinate Pyridine-3-carboxylate ethyl ester, 6-chloro, 2-(2,4-fluorophenyl) substituents Ethyl ester (vs. ethoxyethyl), chloro and fluorophenyl substituents Reduced solubility; altered lipophilicity and target specificity due to halogenated aryl groups
Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo-[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate Fused triazolo-thiadiazole ring, furan-2-yl group, 2,6-dimethylpyridine, ethyl ester Fused heterocyclic system (triazolo-thiadiazole), methyl groups on pyridine Enhanced binding affinity (via fused rings); potential photodegradation sensitivity from furan
2-Ethoxyethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate Pyridine-3-carboxylate ester, 6-position 3-methyl-1,2,4-triazole, 2-ethoxyethyl ester Methyl substitution on triazole ring Increased steric hindrance; altered pharmacokinetics or receptor selectivity

Key Observations

Ester Group Variations: The target compound’s 2-ethoxyethyl ester likely improves aqueous solubility compared to ethyl esters (e.g., and ) due to the ether oxygen’s polarity . This modification may also reduce metabolic clearance by esterases, extending half-life .

Heterocyclic Modifications :

  • The fused triazolo-thiadiazole system in introduces rigidity and planar geometry, which could enhance binding to enzymatic targets (e.g., cytochrome P450 in antifungal pathways) but may complicate synthesis .
  • Methyl substitution on the triazole () may sterically hinder interactions with target proteins, reducing potency compared to the unsubstituted triazole in the target compound .

Biological Activity

2-Ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a compound that exhibits significant biological activity due to its unique structural characteristics, particularly the presence of the triazole moiety. This compound is part of a broader class of triazole derivatives, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

  • Molecular Formula : C12H14N4O3
  • Molar Mass : 262.26456 g/mol
  • CAS Number : 400079-10-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The nitrogen atoms in the triazole ring are known to bind to the active sites of various enzymes, potentially inhibiting their function and altering biochemical pathways.
  • Receptor Interaction : The nicotinate component may modulate nicotinic acetylcholine receptors, influencing neurotransmission and other physiological processes.

Antifungal Activity

Research indicates that compounds containing the triazole ring demonstrate potent antifungal properties. For instance:

  • In studies involving similar triazole derivatives, compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.0156 μg/mL against Candida albicans, significantly outperforming conventional antifungal agents like fluconazole .
CompoundMIC (μg/mL)Target Organism
Compound A0.0156Candida albicans
Compound B0.125Aspergillus fumigatus

Antibacterial Activity

The antibacterial potential of this compound has also been explored:

  • Studies have shown that related triazole compounds exhibit MIC values ranging from 0.125 to 8 μg/mL against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Bacteria
Compound C0.125Staphylococcus aureus
Compound D0.5Escherichia coli

Anticancer Activity

The anticancer potential of triazole derivatives has been documented in various studies:

  • Some derivatives have shown significant cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents in oncology .

Case Studies

  • Antifungal Efficacy : A recent study demonstrated that a series of triazole derivatives exhibited enhanced antifungal activity compared to standard treatments. The incorporation of the triazole moiety was crucial for this increased efficacy.
  • Antibacterial Screening : Another study screened multiple triazole compounds for antibacterial properties, revealing that several derivatives displayed potent activity against drug-resistant strains of bacteria.

Q & A

Q. What frameworks ensure reproducibility in multi-institutional studies involving this compound?

  • Answer : Standardize protocols using SOPs with detailed metadata (e.g., solvent lot numbers, humidity controls). Collaborative platforms (e.g., ELN/LabArchives) enable data sharing. Pre-register experimental designs to reduce bias, and use inter-laboratory calibration standards .

Theoretical and Methodological Considerations

Q. How should a theoretical framework be selected for mechanistic studies of this compound?

  • Answer : Align with established theories like Transition State Theory for enzyme inhibition or QM/MM for reaction mechanisms. Use bibliometric analysis (VOSviewer) to identify dominant frameworks in recent literature. Hypothesis-driven approaches validate theoretical predictions against empirical data .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships?

  • Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Bootstrap resampling quantifies confidence intervals. Machine learning (random forests) identifies covariates influencing response variability .

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